N-Lauroyl-L-alanine

Catalog No.
S532583
CAS No.
52558-74-4
M.F
C15H29NO3
M. Wt
271.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Lauroyl-L-alanine

CAS Number

52558-74-4

Product Name

N-Lauroyl-L-alanine

IUPAC Name

(2S)-2-(dodecanoylamino)propanoic acid

Molecular Formula

C15H29NO3

Molecular Weight

271.4 g/mol

InChI

InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1

InChI Key

UYTOHYBIBPDOKX-ZDUSSCGKSA-N

SMILES

CCCCCCCCCCCC(=O)NC(C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Lauroyl alanine; Lauroylalanine; Aminiosurfact LA; N-Lauroyl-L-alanine;

Canonical SMILES

CCCCCCCCCCCC(=O)NC(C)C(=O)O

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O

Description

The exact mass of the compound N-Lauroyl-L-alanine is 271.2147 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Supramolecular Chemistry and Material Science

Studies suggest N-LLA exhibits interesting properties related to its structure. The molecule possesses a fatty acid tail (lauroyl group) and an amino acid head group (L-alanine). This combination allows N-LLA to self-assemble into well-defined structures at the molecular level []. Researchers have employed techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and electron microscopy to understand N-LLA's supramolecular chemistry []. This knowledge could be useful in designing novel materials with specific functionalities.

N-Lauroyl-L-alanine is a fatty acid amide derived from lauric acid and the amino acid L-alanine. It possesses a unique structure characterized by a lauroyl group (a 12-carbon saturated fatty acid) attached to the amino acid backbone. This compound is recognized for its surfactant properties, making it valuable in various industrial and biological applications. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic substances, which is essential for its role in emulsification and stabilization processes.

, including:

  • Acylation Reactions: It can be synthesized through acylation of L-alanine using lauric acid or its derivatives. This reaction typically involves coupling agents or specific enzymes to facilitate the formation of the amide bond.
  • Hydrolysis: Under acidic or basic conditions, N-lauroyl-L-alanine can hydrolyze back into L-alanine and lauric acid, which is significant for its biodegradability and environmental impact.
  • Enzymatic Reactions: Enzymes such as aminoacylases can catalyze the synthesis of N-lauroyl-L-alanine from L-alanine and lauric acid, demonstrating its potential in biocatalytic processes .

N-Lauroyl-L-alanine exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown that it possesses antimicrobial effects against various bacteria and fungi, making it a candidate for use in pharmaceuticals and personal care products.
  • Biocompatibility: Its compatibility with biological systems makes it suitable for applications in drug delivery and as a component in cosmetic formulations.
  • Surfactant Activity: The compound acts as a surfactant, reducing surface tension and enhancing solubility, which is beneficial in formulations requiring emulsification .

Several methods exist for synthesizing N-lauroyl-L-alanine:

  • Direct Acylation: This method involves reacting L-alanine with lauric acid in the presence of coupling agents such as dicyclohexylcarbodiimide or using enzymatic methods involving acylases .
  • Green Synthesis: Recent advancements have introduced one-pot multi-component reactions that ensure high purity while minimizing environmental impact .
  • Industrial Production: Large-scale production methods have been developed that focus on optimizing yield and purity through controlled reaction conditions .

N-Lauroyl-L-alanine finds applications across various fields:

  • Cosmetics and Personal Care: It is utilized as an emulsifier and stabilizer in creams, lotions, and other formulations due to its surfactant properties.
  • Pharmaceuticals: Its antimicrobial activity makes it suitable for use in topical formulations and drug delivery systems.
  • Food Industry: As a food additive, it can function as an emulsifier to improve texture and stability in food products.

Interaction studies involving N-lauroyl-L-alanine have revealed its potential in various biochemical pathways:

  • Enzyme Interactions: Research has demonstrated that N-lauroyl-L-alanine serves as a substrate for specific enzymes like aminoacylases, which can catalyze its synthesis from L-alanine and fatty acids .
  • Biological Membrane Interaction: Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability, which is crucial for drug delivery applications.

N-Lauroyl-L-alanine shares similarities with other acylated amino acids but possesses unique characteristics due to its specific fatty acid chain length. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Properties
N-Palmitoyl-L-alanineDerived from palmitic acid (16 carbons)Higher melting point; different solubility
N-Capryloyl-L-alanineDerived from caprylic acid (8 carbons)More soluble in water; less viscous
N-Lauroyl-L-phenylalanineContains phenylalanine instead of alanineExhibits different biological activities
N-Acetyl-L-alanineAcetate group instead of lauroylLower hydrophobicity; different reactivity

These compounds demonstrate variations in their physical properties, solubility profiles, and biological activities due to differences in their acyl chains or amino acid backbones.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Exact Mass

271.2147

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

28C647HPX6

Wikipedia

Lauroyl alanine

Dates

Modify: 2023-08-15
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7: Bhattacharya S, Pal A. Physical gelation of binary mixtures of hydrocarbons mediated by n-lauroyl-L-alanine and characterization of their thermal and mechanical properties. J Phys Chem B. 2008 Apr 24;112(16):4918-27. doi: 10.1021/jp7104715. Epub 2008 Mar 29. PubMed PMID: 18373372.
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